molecular formula C14H17N3O2S B4895636 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B4895636
M. Wt: 291.37 g/mol
InChI Key: GCYGSDGHPGZRPS-UHFFFAOYSA-N
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Description

2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide (PTB) is a compound that has gained attention in the scientific community due to its potential therapeutic applications. PTB belongs to the class of thiadiazole derivatives, which have been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. This compound has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been found to improve glucose uptake and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its low toxicity. It has been found to be relatively safe even at high doses. This compound is also readily available and easy to synthesize. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is to explore its anticancer activity and its potential use in combination with other chemotherapeutic agents. Further studies are also needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a promising compound that has been found to possess a wide range of biological activities. Its potential therapeutic applications make it an interesting target for further research. The synthesis method of this compound is relatively simple, and its low toxicity makes it a safe compound to work with. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide can be synthesized by the reaction of 2-amino-5-pentyl-1,3,4-thiadiazole with 2-hydroxybenzoyl chloride. The reaction takes place in the presence of a base such as pyridine or triethylamine. The product is obtained as a white solid, which can be recrystallized from an appropriate solvent.

Scientific Research Applications

2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, antidiabetic, and anti-inflammatory activities. This compound has also been shown to have neuroprotective effects and can be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-hydroxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-2-3-4-9-12-16-17-14(20-12)15-13(19)10-7-5-6-8-11(10)18/h5-8,18H,2-4,9H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYGSDGHPGZRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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